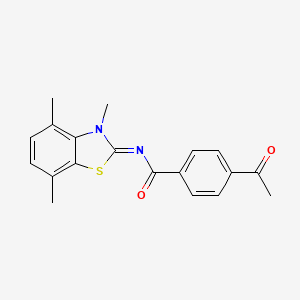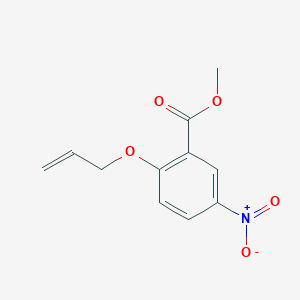
Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate” is a complex organic compound. It likely contains a benzoate group (a benzene ring attached to a carboxylate), a nitro group (NO2), and a prop-2-en-1-yloxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as Methyl Benzoate are often synthesized through Fischer Esterification, a reaction between a carboxylic acid and an alcohol .Aplicaciones Científicas De Investigación
Direct Observation and Study of Reactive Intermediates
Research has highlighted the generation and observation of reactive intermediates in solution, such as acyl nitroso species, through the study of related benzoate compounds. These studies, conducted via techniques like time-resolved IR spectroscopy, provide insights into the reactivity and kinetics of such intermediates, which are crucial for understanding their potential applications in synthetic chemistry and material science (Cohen et al., 2003).
Photopolymerization and Material Modification
Innovations in photopolymerization have been demonstrated using compounds bearing chromophore groups linked to aminoxyl functions, akin to Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate. Such compounds can undergo UV irradiation to generate radicals, facilitating photopolymerization processes. This advancement opens up new avenues for designing light-responsive materials with potential applications in coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).
Development of Novel Synthesis Pathways
Research has also focused on novel synthesis pathways involving diazo derivatives and their conversion into valuable chemical entities. For instance, studies on the synthesis and behavior of diazo derivatives upon photolysis and thermolysis reveal potential for creating pyrazole derivatives, which are of interest in pharmaceutical chemistry and material science (Horton & Philips, 1972).
Catalysis and Chemical Transformations
Metal-organic frameworks (MOFs) incorporating nitro-benzoate derivatives have shown promise as heterogeneous catalysts for specific chemical transformations, such as the enamination of β-ketoesters. These findings suggest the potential of this compound derivatives in catalyzing selective organic reactions, which is crucial for the development of efficient, sustainable chemical processes (Zhao et al., 2013).
Environmental and Corrosion Studies
Investigations into the corrosion inhibition properties of related compounds on metal surfaces in acidic environments offer insights into the potential use of this compound derivatives as corrosion inhibitors. This application is vital for protecting metals in industrial systems against corrosive damage, thus enhancing their longevity and reliability (Kalia et al., 2020).
Propiedades
IUPAC Name |
methyl 5-nitro-2-prop-2-enoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-3-6-17-10-5-4-8(12(14)15)7-9(10)11(13)16-2/h3-5,7H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDCUWGFRCDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
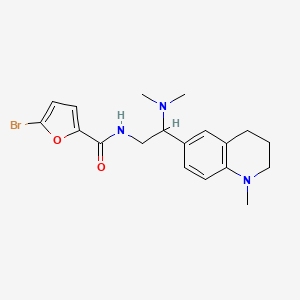
![N6-cyclopentyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)
![4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2979736.png)

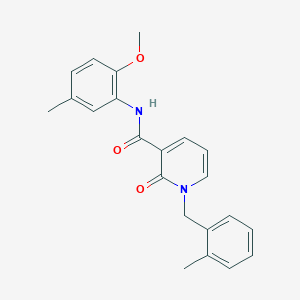
![2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2979744.png)
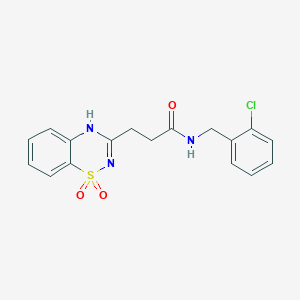

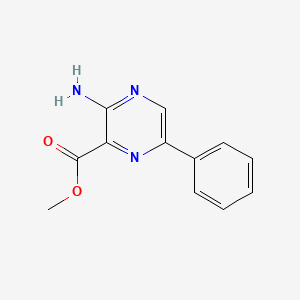
![N-(4-acetylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2979749.png)
![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2979751.png)


